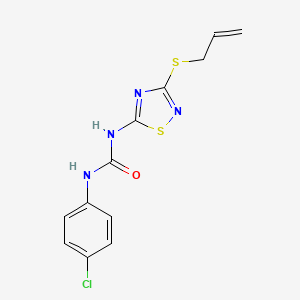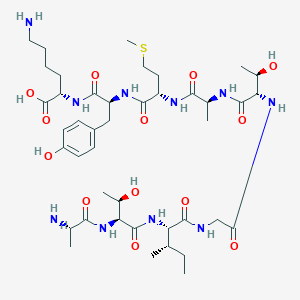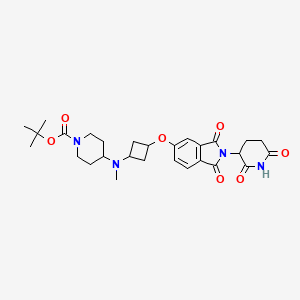
E3 Ligase Ligand-linker Conjugate 62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 62: is a conjugate compound that combines an E3 ligase ligand with a linker. This compound is part of the Proteolysis Targeting Chimeras (PROTACs) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is composed of Thalidomide and a corresponding linker, and it functions as a Cereblon ligand to recruit CRBN protein .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 62 involves the conjugation of Thalidomide with a linker. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:
Activation of Thalidomide: Thalidomide is activated to form a reactive intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting conjugate is purified using techniques such as chromatography to obtain the final product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency and consistency .
化学反应分析
Types of Reactions: : E3 Ligase Ligand-linker Conjugate 62 undergoes various chemical reactions, including:
Substitution Reactions: The conjugation process involves nucleophilic substitution reactions where the linker is attached to Thalidomide.
Ubiquitination: Once the conjugate is formed, it participates in the ubiquitination process, where it facilitates the transfer of ubiquitin to target proteins.
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include:
Thalidomide: The core ligand.
Linker Molecules: Various linkers such as PEGs or alkyl chains.
Catalysts and Solvents: Catalysts and solvents are used to facilitate the reactions under controlled conditions.
Major Products: : The major product of the synthesis is the this compound itself, which is used as an intermediate for the synthesis of complete PROTAC molecules .
科学研究应用
E3 Ligase Ligand-linker Conjugate 62 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in drug discovery and development processes to identify and validate new therapeutic targets
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 62 involves the recruitment of the CRBN protein, which is part of the E3 ubiquitin ligase complex. The conjugate binds to the target protein and brings it into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 62 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligands: These ligands are used in PROTACs to recruit the VHL E3 ligase.
MDM2 Ligands: Used to recruit the MDM2 E3 ligase in PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Used to recruit IAP E3 ligases in PROTACs.
Uniqueness: : this compound is unique in its ability to recruit the CRBN protein, making it particularly useful for targeting proteins that are specifically regulated by CRBN. This specificity allows for the development of highly selective PROTACs with minimal off-target effects .
Conclusion
This compound is a versatile and valuable compound in the field of targeted protein degradation. Its unique ability to recruit the CRBN protein and its wide range of applications in scientific research, medicine, and industry make it a critical tool for advancing our understanding of protein function and developing new therapeutic strategies.
属性
分子式 |
C28H36N4O7 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
tert-butyl 4-[[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-11-9-16(10-12-31)30(4)17-13-19(14-17)38-18-5-6-20-21(15-18)26(36)32(25(20)35)22-7-8-23(33)29-24(22)34/h5-6,15-17,19,22H,7-14H2,1-4H3,(H,29,33,34) |
InChI 键 |
HFEWIYGRNALLGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


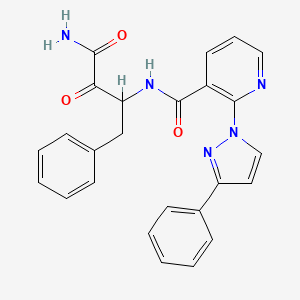
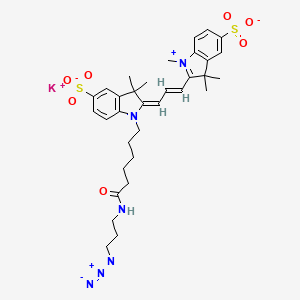
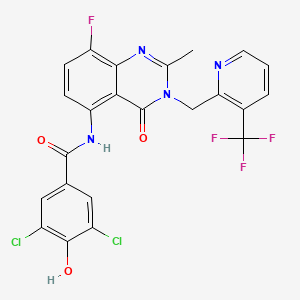
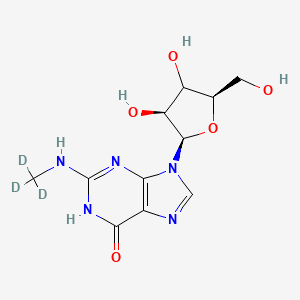
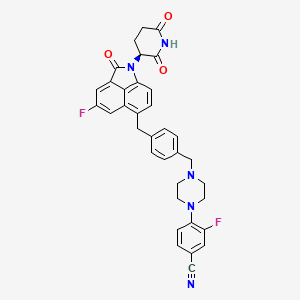
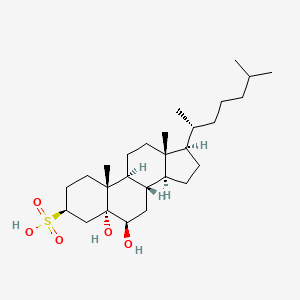
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
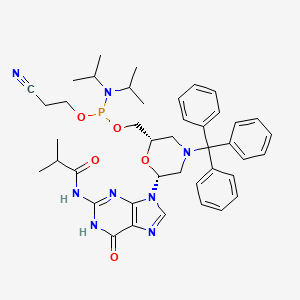
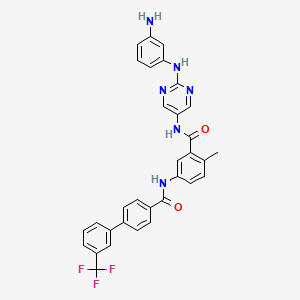
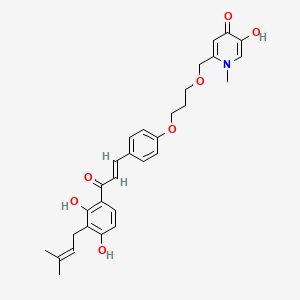
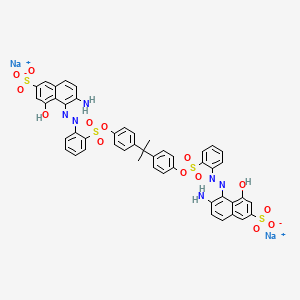
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
